molecular formula C22H18N6O3S2 B2700626 N-(1,3-benzothiazol-2-yl)-2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 852437-78-6

N-(1,3-benzothiazol-2-yl)-2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2700626
CAS No.: 852437-78-6
M. Wt: 478.55
InChI Key: LXMBKDNIUZVTBP-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex synthetic organic compound designed for advanced pharmaceutical and biochemical research. Its molecular structure incorporates two pharmacologically significant moieties: a 1,3-benzothiazole unit and a [1,2,4]triazolo[4,3-b]pyridazine system, linked via a sulfanyl acetamide bridge. The 1,3-benzothiazolyl framework is a constituent of several compounds that have been studied in a range of different areas, with a focus on their pharmacological activities . Similarly, [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives have been identified as p38 Mitogen-Activated Protein Kinases (p38 MAPK) inhibitors, suggesting potential applications in anti-inflammatory and disease-modifying research . The presence of the 3,4-dimethoxyphenyl group on the triazolo pyridazine core may further influence the compound's electronic properties and binding affinity to biological targets. This compound is intended for research applications only, including as a reference standard in analytical studies, a key intermediate in synthetic chemistry, and a candidate for in vitro biological screening against various disease targets. Researchers can leverage its unique structure to explore new mechanisms of action in drug discovery pipelines. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O3S2/c1-30-15-8-7-13(11-16(15)31-2)21-26-25-18-9-10-20(27-28(18)21)32-12-19(29)24-22-23-14-5-3-4-6-17(14)33-22/h3-11H,12H2,1-2H3,(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMBKDNIUZVTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC5=CC=CC=C5S4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a triazolopyridazine through a sulfanyl group. Its structure is critical for its biological activity and influences its interaction with various biological targets.

1. Anticancer Activity

Research has indicated that compounds containing benzothiazole and triazole derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation. It has been shown to induce apoptosis in various cancer cell lines by activating caspases and downregulating anti-apoptotic proteins .
  • Case Studies : In vitro studies demonstrated that derivatives similar to this compound exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity .

2. Antibacterial Activity

The compound's structural components suggest potential antibacterial properties:

  • Mechanism of Action : It may exert its antibacterial effects by disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways within bacterial cells. Some studies have reported that related benzothiazole compounds can inhibit bacterial growth by interfering with oxidative phosphorylation processes .
  • Efficacy : In tests against common pathogens such as Staphylococcus aureus and Escherichia coli, similar compounds showed minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL .

3. Antioxidant Activity

Benzothiazole derivatives are also recognized for their antioxidant properties:

  • Mechanism of Action : They can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative stress in cells .
  • Research Findings : Compounds with similar structures have been shown to exhibit antioxidant activities comparable to well-known antioxidants like quercetin, with IC50 values indicating effective free radical scavenging capabilities .

Summary of Research Findings

Biological ActivityMechanism of ActionNotable Findings
AnticancerInduces apoptosis; inhibits proliferationIC50 values between 10-30 µM against MCF-7 and A549 cells
AntibacterialDisrupts cell wall synthesis; metabolic inhibitionMICs from 25 to 100 µg/mL against S. aureus and E. coli
AntioxidantScavenges free radicals; enhances enzyme activityComparable antioxidant activity to quercetin

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a benzothiazole moiety and a triazolo-pyridazine unit. Its molecular formula is C_{18}H_{17N_5O_3S with a molecular weight of approximately 371.42 g/mol. The presence of sulfur and nitrogen heterocycles contributes to its biological activity.

Anticancer Activity

Research has indicated that derivatives of benzothiazole compounds exhibit promising anticancer properties. For instance, compounds similar to N-(1,3-benzothiazol-2-yl)-2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. Studies suggest that these compounds may act by inducing apoptosis and inhibiting cell proliferation through various pathways such as the modulation of signaling cascades involved in cell survival and death .

Anti-inflammatory Potential

The compound has been investigated for its anti-inflammatory properties. In silico studies have shown that it may inhibit enzymes like 5-lipoxygenase (5-LOX), which is involved in the inflammatory response. This inhibition can potentially reduce inflammation-related disorders .

Antimicrobial Activity

Benzothiazole derivatives have demonstrated antimicrobial activity against a variety of pathogens. The structural features of this compound suggest that it may possess similar properties, making it a candidate for further exploration as an antimicrobial agent .

Case Studies and Research Findings

StudyFocusFindings
Lihumis et al. (2022)Anticancer ActivityDemonstrated significant cytotoxic effects against pancreatic cancer cells with benzothiazole derivatives .
Shkair et al. (2020)Anti-inflammatory ActivityIdentified potential 5-LOX inhibitors among benzothiazole compounds .
Silva et al. (2021)Antimicrobial PropertiesFound that certain benzothiazole derivatives showed activity against bacterial strains .

In Silico Studies

Computational methods have been employed to predict the binding affinity of this compound to various biological targets. Molecular docking studies indicate favorable interactions with key proteins involved in cancer and inflammation pathways. These insights are crucial for guiding further experimental validations and optimizing the compound's structure for enhanced efficacy .

Comparison with Similar Compounds

Key Observations :

  • Substitution at the benzothiazole 6-position (e.g., 6-methyl in ) may improve metabolic stability by sterically hindering oxidative degradation.

Q & A

Q. What are the established synthetic routes for N-(1,3-benzothiazol-2-yl)-2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide?

The compound is typically synthesized via coupling reactions between functionalized benzothiazole and triazolopyridazine precursors. Key steps include:

  • Sulfanyl linkage formation : Reacting a triazolopyridazine-6-thiol derivative with a chloroacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Amide bond formation : Coupling the benzothiazol-2-amine moiety with activated carboxylic acids or esters using coupling agents like HATU or DCC .
  • Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH gradients) followed by recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • ¹H/¹³C NMR : Assign signals for methoxy groups (δ ~3.8–4.0 ppm for OCH₃), benzothiazole protons (δ ~7.5–8.5 ppm), and triazolopyridazine aromatic systems .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry, particularly for the triazolopyridazine core and sulfanyl linkage .

Q. What preliminary biological assays are recommended for initial activity screening?

  • Antioxidant activity : DPPH radical scavenging assays (IC₅₀ determination at 517 nm) .
  • Enzyme inhibition : Target-specific assays (e.g., kinase or phosphodiesterase inhibition) using fluorescence-based protocols .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Design of Experiments (DoE) : Apply response surface methodology to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) .
  • Flow chemistry : Utilize continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., oxidation of thiol intermediates) .
  • Purification : Implement preparative HPLC with C18 columns for high-purity batches (>98%) .

Q. How to resolve contradictions in spectroscopic data interpretation?

  • Dynamic NMR : Detect rotational barriers in acetamide bonds or hindered sulfanyl groups by variable-temperature ¹H NMR .
  • Density Functional Theory (DFT) : Compare computed (e.g., B3LYP/6-31G*) and experimental IR/UV spectra to validate electronic transitions or vibrational modes .
  • Heteronuclear correlation (HMBC/HSQC) : Clarify ambiguous NOE signals in crowded aromatic regions .

Q. What computational strategies elucidate the compound’s mechanism of action?

  • Molecular docking : Simulate binding to target proteins (e.g., PDE4 or COX-2) using AutoDock Vina or Schrödinger Suite .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) .
  • QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on bioactivity using partial least squares regression .

Q. How to design derivatives for improved structure-activity relationships (SAR)?

  • Substituent variation : Replace 3,4-dimethoxyphenyl with electron-withdrawing groups (e.g., nitro) to modulate electron density in the triazolopyridazine ring .
  • Bioisosteric replacement : Substitute the benzothiazole moiety with benzoxazole or indole to enhance solubility .
  • Prodrug strategies : Introduce hydrolyzable esters (e.g., acetyl) at the acetamide group for controlled release .

Q. What advanced models validate in vivo efficacy and pharmacokinetics?

  • Rodent models : Assess bioavailability via oral gavage (10–50 mg/kg doses) with LC-MS/MS plasma analysis .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to quantify CYP450-mediated degradation .
  • Toxicity profiling : Conduct Ames tests for mutagenicity and hERG channel binding assays for cardiotoxicity .

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